

# Poricoic Acid A chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Poricoic Acid A

Cat. No.: B15621243

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## Poricoic Acid A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Poricoic Acid A** is a lanostane-type triterpenoid derived from the medicinal fungus *Poria cocos*. This fungus, known as "Fuling" in traditional Chinese medicine, has a long history of use in treating various ailments. Modern scientific investigation has identified **Poricoic Acid A** as one of its primary bioactive constituents, demonstrating significant potential in oncology and for the treatment of fibrotic diseases. This document provides an in-depth overview of the chemical structure, properties, biological activities, and experimental protocols related to **Poricoic Acid A**, intended to serve as a valuable resource for the scientific community.

### Chemical Structure and Properties

**Poricoic Acid A** is a tetracyclic triterpenoid with the molecular formula  $C_{31}H_{46}O_5$  and a molecular weight of 498.7 g/mol <sup>[1][2]</sup>. Its complex structure features a lanostane core, a hydroxyl group, and two carboxylic acid moieties, contributing to its unique chemical and biological properties.

Table 1: Chemical and Physical Properties of **Poricoic Acid A**

Property	Value	Reference(s)
Molecular Formula	C <sub>31</sub> H <sub>46</sub> O <sub>5</sub>	[1][2]
Molecular Weight	498.7 g/mol	[1][2]
IUPAC Name	(2R)-2- [(2R,3R,3aR,6S,7S,9bR)-6-(2- carboxyethyl)-2-hydroxy- 3a,6,9b-trimethyl-7-prop-1-en- 2-yl-1,2,3,4,7,8- hexahydrocyclopenta[a]naphth alen-3-yl]-6-methyl-5- methylideneheptanoic acid	[2]
Appearance	Powder	[1]
Solubility	Soluble in DMSO (100 mg/mL, 200.52 mM), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water.	[1][3]
Melting Point	Data for the related compound Poricoic Acid AE is 215-216 °C. The melting point for Poricoic Acid A is not readily available in the cited literature.	[4]

Note on Spectroscopic Data: While detailed <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and mass spectrometry fragmentation data are crucial for the unambiguous identification and characterization of **Poricoic Acid A**, specific, publicly available datasets were not identified in the search results. Researchers should rely on authenticated standards for definitive structural confirmation.

## Biological Activities and Signaling Pathways

**Poricoic Acid A** has demonstrated a range of biological activities, with its anti-tumor and anti-fibrotic properties being the most extensively studied. These effects are mediated through the modulation of several key cellular signaling pathways.

## Anti-Cancer Activity

**Poricoic Acid A** exhibits cytotoxic and anti-proliferative effects against various cancer cell lines.

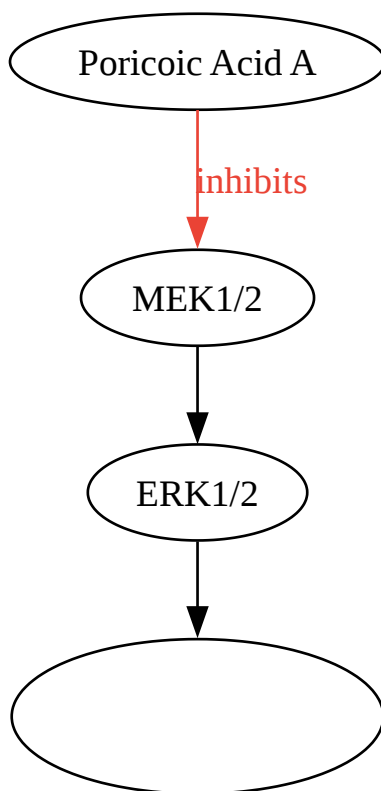
Table 2: In Vitro Anti-Cancer Activity of **Poricoic Acid A**

Cell Line	Cancer Type	Assay	Endpoint	Result	Reference(s)
H460	Lung Cancer	EdU assay	Proliferation	Inhibition at 100 and 200 µg/mL	<a href="#">[5]</a> <a href="#">[6]</a>
H1299	Lung Cancer	EdU assay	Proliferation	Inhibition at 100 and 200 µg/mL	<a href="#">[5]</a> <a href="#">[6]</a>
SKOV3	Ovarian Cancer	Not Specified	Viability, Migration, Invasion	Dose-dependent suppression	
A549	Lung Cancer	MTT assay	Cytotoxicity	IC <sub>50</sub> > 100 µM	
B16	Melanoma	Proliferation	Cytotoxicity	IC <sub>50</sub> = 48.01 µg/mL	

### Key Signaling Pathways in Cancer:

- **MEK/ERK Pathway:** **Poricoic Acid A** has been shown to directly target and inhibit MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway. This suppression results in decreased cancer cell growth and proliferation.[\[7\]](#)
- **mTOR/p70S6K Pathway:** In ovarian cancer cells, **Poricoic Acid A** inhibits the mTOR/p70S6K signaling axis, which is crucial for cell growth and survival, leading to the induction of autophagy.

- Apoptosis Induction: The compound activates caspases, including caspase-3, -8, and -9, key executioners of apoptosis, leading to programmed cell death in cancer cells.



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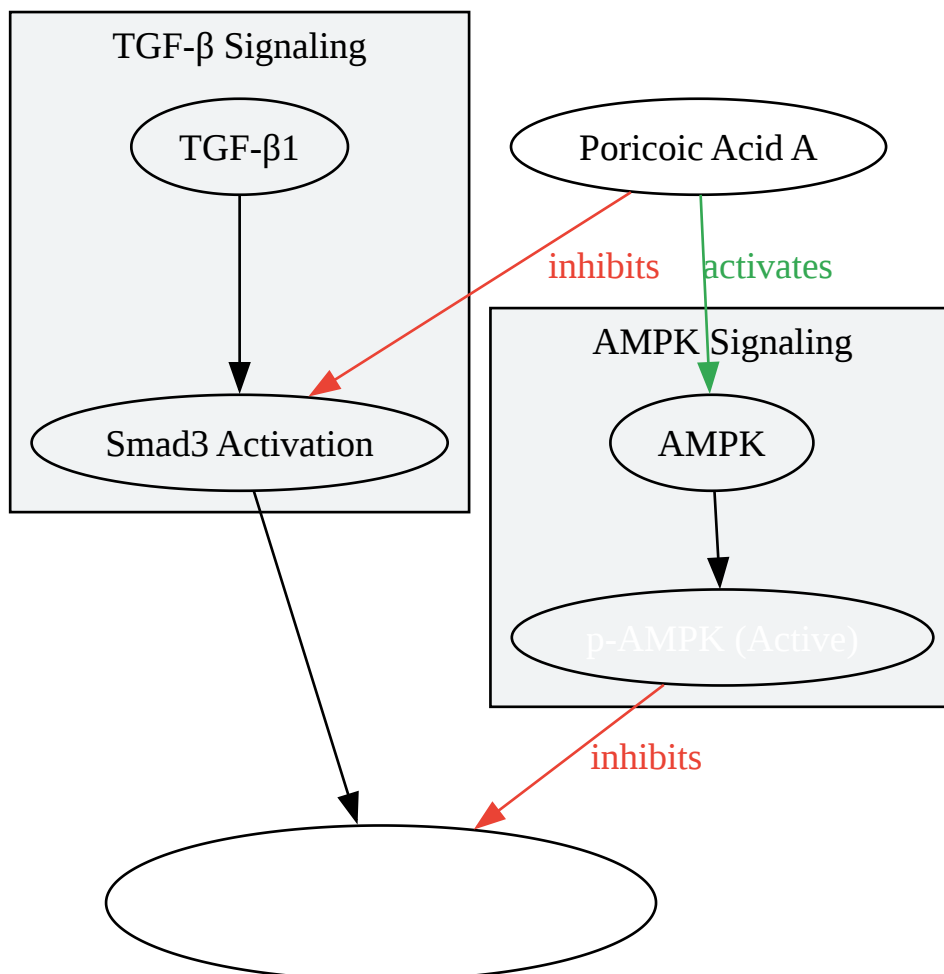
## Anti-Fibrotic Activity

**Poricoic Acid A** has demonstrated significant anti-fibrotic effects, particularly in models of renal fibrosis.

Key Signaling Pathways in Fibrosis:

- TGF- $\beta$ /Smad Pathway: Transforming growth factor-beta (TGF- $\beta$ ) is a key driver of fibrosis. **Poricoic Acid A** inhibits the TGF- $\beta$ 1-induced activation of the Smad signaling pathway, a central mediator of the fibrotic process.
- AMPK Pathway: **Poricoic Acid A** activates AMP-activated protein kinase (AMPK), which in turn attenuates fibroblast activation and abnormal extracellular matrix remodeling in renal fibrosis.[3]

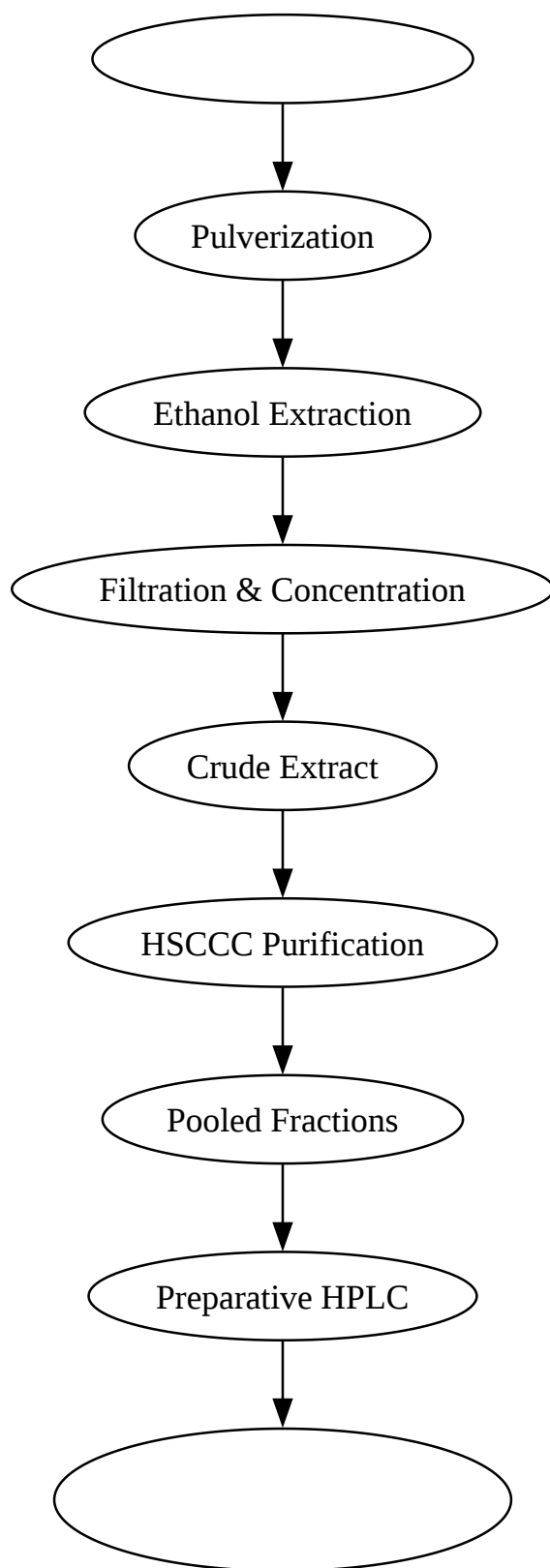
- Endoplasmic Reticulum Stress (ERS): The compound has been shown to inhibit ERS-mediated apoptosis, providing a renoprotective effect.



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## Experimental Protocols

### Isolation and Purification of Poricoic Acid A from *Poria cocos*



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#### 1. Ethanol Extraction:

- **Material Preparation:** The dried sclerotium of *Poria cocos* is pulverized into a fine powder.[8]
- **Extraction:** The powder is subjected to reflux extraction with 80% ethanol.
- **Concentration:** The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[8]

## 2. Chromatographic Purification:

- **High-Speed Counter-Current Chromatography (HSCCC):** The crude extract is first separated using HSCCC.
  - **Solvent System:** A common two-phase solvent system is hexane-ethyl acetate-methanol-water.[8]
  - **Operation:** The crude extract is injected, and the mobile phase is pumped through the column. Fractions are collected based on the chromatographic profile.[8]
- **Preparative High-Performance Liquid Chromatography (HPLC):**
  - The fractions containing **Poricoic Acid A** from HSCCC are pooled, concentrated, and further purified by preparative HPLC on a C18 column.[8]
  - **Mobile Phase:** A gradient of methanol and water is typically used.
  - The purified **Poricoic Acid A** is collected and dried.[8]

## In Vitro Cell Viability Assay (CCK-8)

### 1. Cell Seeding:

- Seed cancer cell lines (e.g., H460, H1299) in 96-well plates at an appropriate density and allow them to adhere overnight.

### 2. Treatment:

- Treat the cells with varying concentrations of **Poricoic Acid A** (e.g., 0, 10, 25, 50, 100  $\mu$ M) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

### 3. CCK-8 Addition and Incubation:

- Add 10  $\mu$ L of Cell Counting Kit-8 (CCK-8) solution to each well and incubate the plate for 1-4 hours at 37°C.

### 4. Measurement:

- Measure the absorbance at 450 nm using a microplate reader.

### 5. Data Analysis:

- Calculate cell viability as a percentage of the control group.

## Western Blot Analysis for Protein Expression and Phosphorylation

### 1. Cell Lysis:

- Treat cells with **Poricoic Acid A** for the desired time.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

### 2. Protein Quantification:

- Determine the protein concentration of the lysates using a BCA protein assay.

### 3. SDS-PAGE and Protein Transfer:

- Separate equal amounts of protein on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.

### 4. Blocking and Antibody Incubation:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., against total or phosphorylated forms of MEK, ERK, AMPK, or Smad3) overnight at 4°C.



- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

#### 5. Detection:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Conclusion

**Poricoic Acid A** is a promising natural product with well-documented anti-cancer and anti-fibrotic properties. Its mechanisms of action, involving the modulation of key signaling pathways such as MEK/ERK, mTOR/p70S6K, TGF- $\beta$ /Smad, and AMPK, provide a strong rationale for its further investigation and development as a therapeutic agent. The detailed protocols provided in this guide offer a framework for researchers to explore the full potential of this multifaceted compound.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)